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molecular formula C11H13N3O B011872 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 107295-33-0

6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No. B011872
M. Wt: 203.24 g/mol
InChI Key: GDMRFHZLKNYRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04376771

Procedure details

6.0 g (29.6 millimoles) of 6-(p-aminophenyl)-5-methyl-4,5-dihydropyridaz-3-one and 4.1 g (32.3 millimoles) of 2-chloropropionyl chloride in 100 ml of absolute toluene are kept at 80° C. for 4 hours. The product is filtered off at 10° C., washed with water and dried under reduced pressure at 50° C. 7.9 g (91% of theory) of 6-[p-(2-chloropropionylamino)-phenyl]-5-methyl-4,5-dihydropyridaz-3-one are isolated as beige crystals which, after recrystallization from methanol, melt at 215°-217° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1.[Cl:16][CH:17]([CH3:21])[C:18](Cl)=[O:19]>C1(C)C=CC=CC=1>[Cl:16][CH:17]([CH3:21])[C:18]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:9]([CH3:15])[CH2:10][C:11](=[O:14])[NH:12][N:13]=2)=[CH:4][CH:3]=1)=[O:19]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C
Name
Quantity
4.1 g
Type
reactant
Smiles
ClC(C(=O)Cl)C
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The product is filtered off at 10° C.
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 50° C

Outcomes

Product
Name
Type
product
Smiles
ClC(C(=O)NC1=CC=C(C=C1)C=1C(CC(NN1)=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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